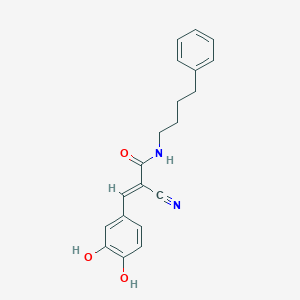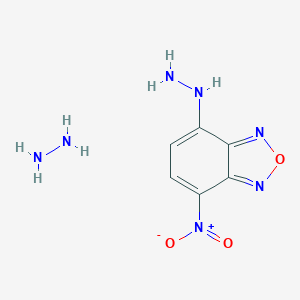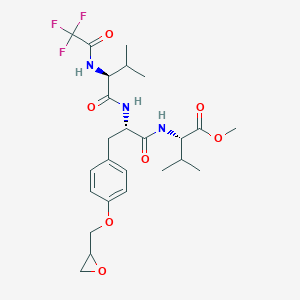![molecular formula C8H12O2 B145187 2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) CAS No. 138042-39-4](/img/structure/B145187.png)
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) is a bicyclic compound featuring an oxirane ring fused to a cyclopropane ring. This unique structure imparts interesting chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for 2-Propanone, 1-(3-oxabicyclo[31These reactions are often catalyzed by palladium and can be performed on a gram scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) involves its interaction with molecular targets through its oxirane and cyclopropane rings. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- 3-Oxabicyclo[3.1.0]hexan-2-one
- 3-Oxabicyclo[3.1.0]hexan-1-ylmethanol
Uniqueness
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable for specialized applications in research and industry .
Propiedades
Número CAS |
138042-39-4 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(3-oxabicyclo[3.1.0]hexan-1-yl)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)2-8-3-7(8)4-10-5-8/h7H,2-5H2,1H3 |
Clave InChI |
IIALVSMTYMAUTB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CC1COC2 |
SMILES canónico |
CC(=O)CC12CC1COC2 |
Sinónimos |
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B145120.png)







![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

